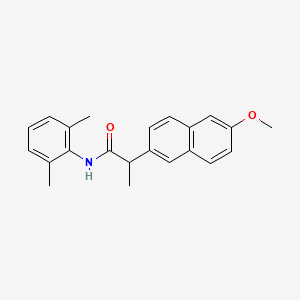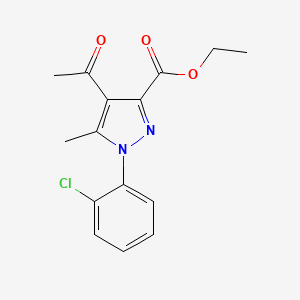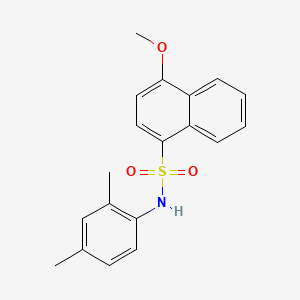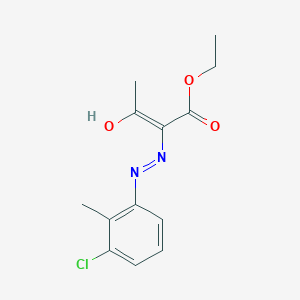
Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate is a complex organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by the presence of a nitrophenoxy group and a benzylidene hydrazinecarboxylate moiety
Métodos De Preparación
The synthesis of Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate typically involves the reaction of 2-nitrophenol with benzaldehyde in the presence of hydrazinecarboxylate. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the benzylidene hydrazinecarboxylate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-hydroxybenzylidene)hydrazinecarboxylate: This compound has a hydroxy group instead of a nitro group, which affects its chemical reactivity and biological activity.
Ethyl 2-(2-nitrobenzylidene)hydrazinecarboxylate: Similar in structure but lacks the phenoxy group, leading to different chemical properties and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15N3O5 |
|---|---|
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
ethyl N-[(Z)-[2-(2-nitrophenoxy)phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C16H15N3O5/c1-2-23-16(20)18-17-11-12-7-3-5-9-14(12)24-15-10-6-4-8-13(15)19(21)22/h3-11H,2H2,1H3,(H,18,20)/b17-11- |
Clave InChI |
HBKATTQEXVKNPH-BOPFTXTBSA-N |
SMILES isomérico |
CCOC(=O)N/N=C\C1=CC=CC=C1OC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)NN=CC1=CC=CC=C1OC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374546.png)

![3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile](/img/structure/B13374558.png)
![3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13374559.png)


![7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374574.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13374579.png)
![5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13374593.png)
![1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13374605.png)


![N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide](/img/structure/B13374628.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13374629.png)
